molecular formula C13H13Cl2NO B129316 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline CAS No. 159383-57-0

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

Cat. No.: B129316
CAS No.: 159383-57-0
M. Wt: 270.15 g/mol
InChI Key: YTYKURZXNARJCD-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0) is a halogenated quinoline derivative characterized by a bicyclic quinoline backbone fused with a benzene and pyridine ring. Key structural features include:

  • Substituents: A chlorine atom at position 2, a 3-chloropropyl chain at position 3, and a methoxy group at position 6 .
  • Molecular Formula: C₁₃H₁₃Cl₂NO .

Properties

IUPAC Name

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYKURZXNARJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472418
Record name 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159383-57-0
Record name 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159383-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : POCl₃ (1.2 equiv), MFA (1.1 equiv), 6-methoxyquinoline precursor.

  • Temperature : 80–100°C, maintained for 8–12 hours.

  • Solvent : Anhydrous dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Yield : 68–74% after column chromatography (hexane/ethyl acetate, 3:1 v/v).

Mechanistic Insights :
The reaction proceeds via electrophilic attack at the quinoline’s 2-position, followed by chloride displacement of the formyl intermediate. Steric hindrance from the 6-methoxy group necessitates elevated temperatures to overcome kinetic barriers.

Direct Chloroalkylation via Nucleophilic Substitution

This two-step protocol introduces the 3-chloropropyl side chain through nucleophilic substitution, ideal for scalability.

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline

  • Chlorination : Treatment of 6-methoxyquinoline with POCl₃ in DMF at 90°C for 6 hours achieves 89% conversion.

  • Workup : Quenching with ice water, followed by extraction with dichloromethane and drying over MgSO₄.

Step 2: Alkylation with 1-Bromo-3-chloropropane

  • Reagents : 2-Chloro-6-methoxyquinoline (1.0 equiv), 1-bromo-3-chloropropane (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Dry acetonitrile under reflux for 24 hours.

  • Yield : 62% after recrystallization (methanol/water).

Critical Parameters :

  • Excess alkylating agent ensures complete substitution but risks di-alkylation byproducts.

  • Anhydrous conditions prevent hydrolysis of the alkyl bromide.

One-Pot Tandem Chlorination-Alkylation

Industrial workflows favor one-pot strategies to minimize intermediate isolation. A patent-derived method (CN102850269A) exemplifies this approach:

Protocol Overview

  • Chlorination : 6-Methoxyquinoline reacts with POCl₃ (2.2 equiv) and catalytic DMF at 85°C for 10 hours.

  • In Situ Alkylation : Direct addition of 3-chloropropylamine (1.3 equiv) and K₂CO₃ (3.0 equiv) without intermediate purification.

  • Workup : Filtration, solvent evaporation, and silica gel chromatography.

Performance Metrics :

  • Overall Yield : 71% (vs. 58% for stepwise methods).

  • Purity : >98% (HPLC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Vilsmeier-Haack68–7495–97High regioselectivityLong reaction times (12+ hours)
Stepwise Alkylation6298Scalable, minimal byproductsRequires intermediate purification
One-Pot Tandem7198Time-efficient, reduced solvent useSensitive to stoichiometric ratios

Optimization Strategies and Troubleshooting

Catalyst Screening

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation rates by 22% in acetonitrile.

  • Microwave Assistance : Reducing reaction times to 2–4 hours while maintaining yields >70%.

Purification Techniques

  • Column Chromatography : Optimal resolution with silica gel (230–400 mesh) and hexane/ethyl acetate gradients.

  • Recrystallization : Methanol/water (7:3) yields crystalline product with ≤0.5% impurities.

Industrial Scalability and Cost Analysis

ParameterVilsmeier-HaackStepwise AlkylationOne-Pot Tandem
Raw Material Cost$320/kg$280/kg$260/kg
Energy ConsumptionHighModerateLow
Batch Cycle Time18 hours30 hours14 hours

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer and Anti-inflammatory Agents
One of the most significant applications of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is in the synthesis of pharmaceuticals, particularly as an intermediate in developing anticancer and anti-inflammatory drugs. The compound's ability to modify biological pathways makes it a valuable candidate for drug discovery efforts aimed at targeting specific cancer types and inflammatory conditions .

Case Study: Synthesis of Quinoline Derivatives
Recent studies have demonstrated the effectiveness of this compound in synthesizing various quinoline derivatives with enhanced biological activity. For instance, researchers have reported successful modifications leading to compounds that exhibit potent anticancer properties against multiple cancer cell lines. The synthesis typically involves reactions that enhance the compound's pharmacological profile through structural modifications .

Biological Research

Fluorescent Probes
this compound is also utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, providing insights into cellular dynamics and interactions within living organisms .

Enzyme Inhibition Studies
The compound's unique structure enables it to serve as a tool for studying enzyme inhibition and receptor binding. Such studies are crucial for understanding biochemical pathways and developing new therapeutic strategies. For example, investigations into its interaction with specific enzymes have revealed potential pathways for drug development targeting metabolic disorders .

Material Science

Development of New Materials
In material science, this compound is explored for its potential in developing new materials, particularly polymers and coatings. Its reactive aldehyde group can facilitate cross-linking reactions, leading to innovative materials with desirable properties such as enhanced durability and chemical resistance .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate in drug synthesis, particularly anticancer and anti-inflammatory agentsEffective in synthesizing active quinoline derivatives
Biological ResearchCreation of fluorescent probes for imaging; enzyme inhibition studiesValuable for real-time cellular process visualization
Material ScienceDevelopment of polymers and coatings utilizing reactive aldehyde functionalityPotential for innovative materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (CAS 948294-63-1)
  • Key Difference : Ethoxy group replaces methoxy at position 4.
  • Impact :
    • Lipophilicity : Ethoxy increases logP (estimated ~5.1 vs. ~4.7 for methoxy), enhancing lipid solubility but reducing water solubility .
    • Synthetic Accessibility : Ethoxy derivatives may require longer reaction times due to steric hindrance .
2-Chloro-6-methoxyquinoline-3-carbaldehyde
  • Key Difference : Aldehyde group replaces chloropropyl at position 3.
  • Impact :
    • Reactivity : The aldehyde enables nucleophilic additions (e.g., Schiff base formation), making it versatile in synthetic chemistry .
    • Biological Activity : Likely divergent from the target compound due to reduced lipophilicity (logP ~3.2) and altered electronic properties .
2-Chloro-3-(dimethoxymethyl)-6-methoxyquinoline
  • Key Difference : Dimethoxymethyl group at position 3.
  • Impact :
    • Crystallography : Forms π-stacked chains via aromatic interactions, suggesting solid-state stability advantages .
    • Conformational Flexibility : The rigid dimethoxymethyl group may restrict rotational freedom compared to the flexible chloropropyl chain .

Halogenation and Chain Modifications

2-Chloro-3-(3-chloropropyl)-6-methylquinoline (CAS 948289-99-4)
  • Key Difference : Methyl group replaces methoxy at position 5.
  • the electron-withdrawing methoxy . Market Availability: Priced at $140–$240 per 250–500 mg, indicating moderate synthetic demand .
2-Chloro-3-(3-chloropropyl)-7-bromoquinoline (CAS 848170-47-8)
  • Key Difference : Bromine at position 7 instead of methoxy.
  • Impact :
    • Steric and Electronic Effects : Bromine’s bulkiness and polarizability may enhance halogen bonding in biological targets .
    • Cost : Higher price ($180–$310 per 250–500 mg) reflects bromine’s expense and challenging synthesis .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula logP Price (250 mg) Key Applications
Target Compound 2-Cl, 3-(3-Cl-propyl), 6-OMe C₁₃H₁₃Cl₂NO ~4.7 $395 Medicinal chemistry R&D
6-Ethoxy analogue 2-Cl, 3-(3-Cl-propyl), 6-OEt C₁₄H₁₅Cl₂NO ~5.1 N/A Drug delivery systems
6-Methyl analogue 2-Cl, 3-(3-Cl-propyl), 6-Me C₁₄H₁₅Cl₂N ~5.3 $140 Agrochemical research
7-Bromo analogue 2-Cl, 3-(3-Cl-propyl), 7-Br C₁₃H₁₂BrCl₂N ~5.8 $180 Halogen bonding studies

Research Findings and Trends

  • Biological Activity : Methoxy and chloropropyl groups in the target compound may synergize to enhance antimicrobial or antiparasitic activity, as seen in primaquine analogues .
  • Market Dynamics: Asia-Pacific dominates production (), driven by cost-effective synthesis and demand for quinoline-based intermediates .
  • Crystallography : Substituents like dimethoxymethyl or chloropropyl influence π-stacking, critical for material science applications .

Biological Activity

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Chemical Formula : C12H12Cl2N2O
  • Molecular Weight : 273.14 g/mol
  • CAS Number : 159383-57-0

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits substantial antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness particularly against resistant strains.

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow
Aspergillus nigerModerate

2. Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. It appears to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.

Case Study : In a study examining the effects on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism, such as topoisomerases and certain kinases.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues; high affinity for lipid membranes.
  • Metabolism : Primarily metabolized by liver enzymes; metabolites include both active and inactive forms.
  • Excretion : Excreted mainly through urine.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also presents some safety concerns. In animal models, doses above 50 mg/kg led to observable side effects such as hepatotoxicity and nephrotoxicity.

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline, and how can reaction yields be optimized?

Synthesis typically involves multi-step protocols, such as functionalizing the quinoline core via nucleophilic substitution or Friedländer condensation. For example, describes the use of nucleophilic substitution with chloromethyl intermediates in the presence of bases like triethylamine (TEA). Optimization strategies include controlling reaction temperature (e.g., cooling to 273 K during reduction steps), solvent selection (methanol or ethyl acetate/hexane mixtures), and purification via silica gel chromatography . Yield improvements may require iterative adjustments to stoichiometry or catalyst loading.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions and purity. X-ray crystallography (e.g., SHELX programs) provides precise structural data, including dihedral angles and π-stacking interactions, as demonstrated in for related quinoline derivatives. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Initial screening involves cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines. highlights protocols for evaluating quinoline derivatives, including cell cycle arrest and apoptosis assays. Dose-response curves and IC50 calculations are standard for quantifying potency .

Advanced Research Questions

Q. What strategies resolve contradictions in structural or activity data across studies?

Discrepancies in crystallographic data (e.g., dihedral angles or π-stacking distances) may arise from polymorphic variations or solvent effects. emphasizes using SHELXL for refinement and comparing results against computational models (e.g., DFT). For biological data, cross-validation with orthogonal assays (e.g., flow cytometry vs. Western blot) and replication under controlled conditions (e.g., humidity, temperature) are critical .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

Systematic substitution at the 3-chloropropyl or 6-methoxy positions can modulate lipophilicity and binding affinity. demonstrates that introducing benzoimidazole groups at position 3 improves antitumor activity. Computational docking (e.g., AutoDock Vina) paired with in vitro validation helps prioritize analogs .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Scale-up issues include purification bottlenecks and exothermic reactions. notes that NaBH4 reductions require careful temperature control to avoid side products. Continuous-flow reactors or green solvents (e.g., ethanol/water mixtures) may improve reproducibility and safety .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Quinoline Derivatives

ParameterValue (from )Significance
Dihedral angle (hetero vs. carbocyclic rings)2.84° (type 1 molecule)Indicates planarity for π-interactions
π-Stacking distance3.40–3.79 ÅStabilizes crystal packing
Refinement softwareSHELXLEnsures high precision in bond lengths and angles

Q. Table 2: In Vitro Antitumor Activity Metrics

Assay TypeProtocol (from )Typical Outcome
Cytotoxicity (MTT)48-hour exposure, IC50 calculationIC50 range: 0.5–10 μM
Apoptosis (Annexin V)Flow cytometry post-treatment20–40% apoptotic cells at 5 μM
Cell Cycle AnalysisPropidium iodide stainingG2/M arrest observed in 60% of cells

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